3,4-Chrysenedione
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
103088-83-1 |
|---|---|
Molecular Formula |
C18H10O2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
chrysene-3,4-dione |
InChI |
InChI=1S/C18H10O2/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-10H |
InChI Key |
LLOUAGKAVSGKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C(=O)C=C4 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 3,4 Chrysenedione
Fundamental Reaction Types and Processes
The reactivity of 3,4-chrysenedione is governed by the presence of its quinone moiety and the extended aromatic system. These features allow it to participate in a variety of fundamental reaction types, including oxidative and reductive processes, as well as nucleophilic and electrophilic additions.
Oxidative Transformations and Pathways
Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. libretexts.org In the context of this compound, oxidative transformations would typically involve the loss of electrons or an increase in oxidation state. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, general principles of quinone chemistry suggest that further oxidation could lead to the cleavage of the aromatic rings under harsh conditions. The process of oxidation involves a species losing electrons, which can be recognized by an increase in its charge or oxidation number. libretexts.orgyoutube.com
Reductive Reactions and Dihydrogenation Processes
The reduction of quinones is a well-established process, often leading to the corresponding hydroquinones. For this compound, reduction would involve the gain of electrons, typically through the addition of hydrogen atoms across the carbonyl groups. This transformation converts the dione (B5365651) into a diol, specifically a dihydrogenated chrysene (B1668918) derivative.
Reductive amination is a powerful method for forming C-N bonds and can be an alternative to the direct alkylation of amines. harvard.edumasterorganicchemistry.com This two-step procedure involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to an amine. harvard.edu Reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often used because they selectively reduce the iminium ion in the presence of the carbonyl starting material. harvard.edumasterorganicchemistry.com The use of a weaker reducing agent like NaBH3CN is advantageous as it does not readily reduce the initial aldehyde or ketone, allowing for more efficient conversion to the amine. masterorganicchemistry.com
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the attack of an electron-rich species (a nucleophile) on an electron-deficient carbon atom, resulting in the replacement of a leaving group. savemyexams.combrussels-scientific.com In the case of aromatic compounds, this is termed nucleophilic aromatic substitution (SNAr). For a nucleophilic aromatic substitution to occur, the aromatic ring must be electron-poor, a condition often met by the presence of strong electron-withdrawing groups. masterorganicchemistry.com
The general mechanism for nucleophilic substitution involves a nucleophile attacking a carbon atom with a partial positive charge, leading to the displacement of a leaving group. savemyexams.com The rate of these reactions can be influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent. gatech.edu For example, in some SNAr reactions, fluorine has been observed to be a significantly better leaving group than other halogens. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, and the stability of this intermediate is a key factor in the reaction rate. masterorganicchemistry.com
Electrophilic Additions and Associated Rearrangements
Electrophilic addition reactions are characteristic of compounds with carbon-carbon double or triple bonds. wikipedia.org An electrophile, an electron-seeking species, attacks the electron-rich π system, leading to the formation of a carbocation intermediate, which then reacts with a nucleophile. wikipedia.orgbyjus.com Alkenes readily undergo electrophilic addition because their π bond is a source of electrons. byjus.com
In conjugated systems like dienes, electrophilic addition can result in a mixture of products, typically 1,2- and 1,4-adducts. libretexts.orglibretexts.org This is due to the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.org The regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. wikipedia.orglibretexts.org While this compound's aromaticity makes it less susceptible to simple electrophilic addition without disrupting the aromatic system, reactions can occur under specific conditions, potentially leading to addition-elimination (substitution) products or rearrangements. wikipedia.org Sigmatropic rearrangements, a type of pericyclic reaction, involve the migration of a sigma bond across a π-system and can be influenced by thermal conditions. youtube.com
Reaction Kinetics and Determination of Rate-Limiting Steps
The rate law for a reaction is an equation that relates the reaction rate to the concentrations of the reactants and a rate constant (k). libretexts.org This rate law is determined by the mechanism of the reaction, specifically the molecularity of the rate-limiting step. libretexts.orglibretexts.org For multi-step reactions, a pre-equilibrium approximation can sometimes be used, where a rapid equilibrium precedes the slow step. fiveable.me
Experimental determination of reaction rates often involves measuring the change in concentration of a reactant or product over time. libretexts.org The instantaneous rate at any given time can be found from the slope of the tangent to the concentration-versus-time curve at that point. libretexts.org
Table 1: Factors Influencing Reaction Rates
| Factor | Description |
|---|---|
| Concentration | Higher concentrations of reactants generally lead to faster reaction rates due to more frequent collisions. youtube.com |
| Temperature | Increasing the temperature typically increases the reaction rate by providing particles with more kinetic energy. youtube.com |
| Catalyst | A catalyst can increase the rate of a reaction without being consumed by providing an alternative reaction pathway with a lower activation energy. fiveable.me |
| Substrate Structure | The electronic and steric properties of the reacting molecules can significantly affect the reaction rate. rsc.org |
Theoretical Postulations of Reaction Mechanisms
Theoretical and computational chemistry provide powerful tools for investigating reaction mechanisms at a molecular level. smu.edursc.org Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states and intermediates, and calculate activation energies. rsc.orgnih.govnih.gov
These theoretical studies can complement experimental findings and provide insights that are difficult to obtain through experiments alone. rsc.orgptb.de For instance, computational models can help elucidate the detailed structural changes that occur during a reaction and predict the relative rates of different possible reaction pathways. smu.edunih.gov By analyzing the electronic properties of reactants, such as the condensed local electrophilicity index, it is possible to predict the reactivity of different substrates. rsc.org Theoretical models have been applied to a wide range of chemical systems, from atmospheric chemistry to the synthesis of complex organic molecules. rsc.orgnih.gov
Table 2: Common Theoretical Approaches in Mechanistic Studies
| Theoretical Method | Application in Mechanistic Studies |
|---|---|
| Density Functional Theory (DFT) | Calculating the electronic structure and energies of molecules, transition states, and intermediates to map out reaction pathways. rsc.orgnih.gov |
| Ab initio Methods | High-accuracy calculations of molecular properties and reaction energies, often used as a benchmark for other methods. ptb.de |
| Molecular Dynamics (MD) | Simulating the time evolution of a system of atoms and molecules to study dynamic processes and conformational changes. |
| Reaction Force Analysis | Dissecting the reaction path into distinct phases to understand the sequence of bond-breaking and bond-forming events. smu.edu |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetone |
| Acetyl-SCoA |
| Adenosine triphosphate |
| Benzylamine |
| Benzoin |
| 1,3-Butadiene |
| 3-Bromo-1-butene |
| 1-Bromo-2-butene |
| Carbon monoxide |
| Choline |
| 3,4-Dibromo-1-butene |
| 1,4-Dibromo-2-butene |
| 2,4-Dinitrofluorobenzene |
| Methane |
| N-methylbenzylamine |
| Propanal |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| 2-((phenylimino)methyleneamino)-benzonitrile |
| 2-chloro-3-phenyl-4(3H)-quinazoliniminium chloride |
| 4-nitrchlorobenzene |
| 4-chloro-3-(trifluoromethyl)nitrobenzene |
| 2,4-dinitrochloroben-zene |
Identification and Characterization of Reactive Intermediate Species
In the realm of chemical reactions, reactive intermediates are transient, high-energy molecules that exist for a brief period before converting into more stable entities. uni-tuebingen.de Their detection and characterization are often accomplished using specialized techniques such as transient absorption spectroscopy, electron spin resonance (ESR) spectroscopy, and mass spectrometry. stfc.ac.ukuchile.cloxinst.com These methods allow for the observation of species with lifetimes on the order of femtoseconds to microseconds. uni-tuebingen.deauckland.ac.nz
A key reactive intermediate implicated in the reactions of quinones is the radical anion. vdoc.pub In the context of compounds structurally similar to this compound, such as 3,4-estrone-o-quinone, the formation of a radical anion has been identified as a critical step in its reactivity. nih.gov This intermediate is formed through the addition of an electron to the quinone moiety. The metabolic activation of related estrogen derivatives to catechol estrogens is considered a prerequisite for their genotoxic effects, and the subsequent formation of quinones and their radical anions plays a central role in these processes. nih.gov
The reaction of the 3,4-estrone-o-quinone radical anion with deoxyribonucleosides has been shown to yield a variety of estrogen-nucleic acid adducts. nih.gov This suggests that a similar reactive pathway may be operative for this compound, where the analogous this compound radical anion would be the key reactive intermediate responsible for its potential interactions with biological macromolecules.
The characterization of such radical anions typically involves a combination of spectroscopic techniques and theoretical calculations. nii.ac.jpmdpi.com Electron Spin Resonance (ESR) spectroscopy is particularly powerful for studying species with unpaired electrons, providing information about the electronic structure and distribution of the unpaired electron within the molecule. uchile.clnii.ac.jp Transient absorption spectroscopy measures the absorption of light by the short-lived intermediate, offering insights into its electronic transitions and kinetics of its formation and decay. uni-tuebingen.destfc.ac.ukauckland.ac.nzlightcon.com
Detailed Research Findings:
While direct spectroscopic data for the this compound radical anion is not extensively available in the public domain, studies on analogous aromatic quinone radical anions provide a basis for its expected characteristics. The formation of the radical anion can be achieved through electrochemical reduction or through photochemical processes. uchile.clnih.gov Once formed, this intermediate is highly reactive. For instance, the 3,4-estrone-o-quinone radical anion has been shown to react with various deoxyribonucleosides, including deoxycytidine, deoxythymidine, deoxyadenosine, and deoxyguanosine, to form stable adducts. nih.gov This reactivity highlights the potential of the this compound radical anion to participate in similar addition reactions.
The characterization of such intermediates often relies on a combination of experimental data and computational modeling. Density Functional Theory (DFT) calculations are frequently employed to predict the spectroscopic properties (e.g., g-values and hyperfine coupling constants for ESR, electronic transition energies for transient absorption) of the radical anion, which are then compared with experimental results for structural confirmation. nii.ac.jpmdpi.com
Below are interactive tables summarizing the types of reactive intermediates and the techniques used for their characterization, based on the study of related compounds.
Table 1: Identified Reactive Intermediate in Reactions of a Structurally Related Quinone
| Precursor Compound | Reactive Intermediate | Method of Generation | Implied Reactivity |
| 3,4-Estrone-o-quinone | 3,4-Estrone-o-quinone Radical Anion | Electrochemical Reduction | Reaction with deoxyribonucleosides to form adducts nih.gov |
Table 2: Spectroscopic Techniques for Characterization of Radical Anions
| Spectroscopic Technique | Information Obtained |
| Electron Spin Resonance (ESR) Spectroscopy | Provides information on the electronic structure, g-value, and hyperfine couplings, confirming the radical nature of the intermediate. uchile.clnii.ac.jp |
| Transient Absorption Spectroscopy | Measures the absorption spectrum of the short-lived species, providing data on electronic transitions and reaction kinetics. uni-tuebingen.destfc.ac.ukauckland.ac.nzlightcon.com |
| Mass Spectrometry | Can be used to detect and identify the mass-to-charge ratio of transient species and their fragmentation products. oxinst.com |
| Infrared Multiphoton Dissociation (IRMPD) Spectroscopy | Provides structural information on trapped ions by comparing their experimental IR spectra with theoretical predictions. mdpi.com |
Computational and Theoretical Studies on 3,4 Chrysenedione Molecular Behavior
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaimspress.com It relies on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. youtube.com This approach offers a favorable balance between computational cost and accuracy, making it a popular choice for studying a wide range of chemical systems. wikipedia.orgustc.edu.cn
A literature search did not yield specific DFT studies focused exclusively on 3,4-Chrysenedione. However, the principles of DFT are broadly applied to polycyclic aromatic hydrocarbons and quinones to understand their fundamental properties.
For a molecule like this compound, DFT calculations would be expected to reveal a delocalized π-electron system characteristic of its polycyclic aromatic structure, with significant polarization introduced by the two ketone groups. While specific data for this compound is not available, the table below illustrates the typical electronic structure parameters that would be obtained from such a DFT calculation for a representative polycyclic aromatic quinone.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Total Energy | -1025.4 Hartree | Represents the total electronic energy of the molecule at its optimized geometry. |
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |
| LUMO Energy | -3.1 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 3.7 eV | Indicates electronic stability and the energy required for electronic excitation. |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule resulting from its charge distribution. |
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them. nih.govethz.ch DFT is a powerful tool for this purpose, allowing for the optimization of molecular geometries to find energy minima on the potential energy surface. ufms.brbeilstein-journals.org By calculating the relative energies of different conformers, a Boltzmann distribution can be used to predict their relative populations at a given temperature. nih.gov The connections between these minima via transition states define the molecule's conformational energy landscape. rsc.org
For this compound, which possesses a relatively rigid polycyclic core, the conformational flexibility would be limited. The primary focus of a conformational analysis would likely be on any slight puckering of the fused rings or orientations of substituents if the core structure were modified. In studies of other complex cyclic molecules, DFT has been used to calculate the relative energies of various conformers, which are then correlated with experimental data, such as NMR, to determine the dominant solution-state structure. beilstein-journals.orgfrontiersin.org
| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |
|---|---|---|---|
| Conf-1 | Planar Geometry | 0.00 | ~99.9 |
| Conf-2 | Slightly Boat-like Ring A | 4.5 | <0.1 |
| Conf-3 | Slightly Twisted Core | 5.2 | <0.1 |
Note: This table is illustrative. Given the high degree of aromaticity, this compound is expected to be overwhelmingly planar (Conf-1).
Electronic Structure Calculations
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Investigations
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. faccts.dersc.orgresearchgate.net It has become a standard computational method for predicting absorption and emission spectra because it can calculate vertical excitation energies and oscillator strengths with reasonable accuracy for many systems at a manageable computational cost. researchgate.netchemrxiv.org The method provides information on the character of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. chemrxiv.org
A specific TD-DFT investigation for this compound was not found in the surveyed literature. For a polycyclic aromatic quinone like this compound, TD-DFT would be employed to calculate its UV-Vis absorption spectrum. The calculations would identify the energies of the principal electronic transitions (e.g., n→π* and π→π* transitions) and their corresponding intensities (oscillator strengths). This information helps in assigning the features observed in experimental spectra and understanding the photophysical properties of the molecule.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|---|
| S1 | 2.85 | 435 | 0.005 | HOMO -> LUMO | n -> π |
| S2 | 3.40 | 365 | 0.250 | HOMO-1 -> LUMO | π -> π |
| S3 | 3.75 | 331 | 0.012 | HOMO -> LUMO+1 | n -> π |
| S4 | 4.10 | 302 | 0.850 | HOMO-2 -> LUMO | π -> π |
Reaction Pathway Elucidation through Computational Methodologies
Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.orgnih.govuio.no By mapping the potential energy surface, these techniques can identify the lowest energy path from reactants to products, including the structures of all intermediates and transition states. mdpi.comresearchgate.net This provides a step-by-step understanding of bond-breaking and bond-forming processes.
While no studies detailing the reaction pathways of this compound were identified, these computational approaches are frequently used for related compounds. For instance, DFT calculations have been used to explore the mechanisms of cycloaddition reactions or catalytic cycles involving complex organic molecules. rsc.orgresearchgate.net
A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration at the point of no return between reactants and products. wikipedia.orgwikipedia.org Locating and characterizing transition states is a cornerstone of mechanistic studies. libretexts.org Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. umd.edu The energy of the transition state relative to the reactants determines the activation energy of the reaction. libretexts.org
For a reaction involving this compound, such as a nucleophilic addition to one of its carbonyl carbons, computational methods would be used to model the geometry of the transition state. This would involve characterizing the partially formed and partially broken bonds at the peak of the energy barrier.
Computational methods can predict kinetic parameters, such as rate constants, by applying theories like Transition State Theory (TST). libretexts.orgumd.edulibretexts.org TST relates the rate of reaction to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state. wikipedia.org By calculating ΔG‡ from the electronic energies and vibrational frequencies of the reactant and transition state structures, an estimate of the reaction rate constant can be obtained. mdpi.commdpi.com More advanced deep learning models are also being developed to predict kinetic parameters directly from molecular structures. nih.govchemrxiv.orgbiorxiv.org
For a hypothetical reaction of this compound, once the transition state is characterized (as in 3.3.1), the activation energy and other thermodynamic properties could be calculated to predict the reaction rate. The table below illustrates the kind of kinetic data that could be derived from such a computational study.
| Parameter | Calculated Value (Illustrative) | Description |
|---|---|---|
| Enthalpy of Activation (ΔH‡) | +18.5 kcal/mol | The change in enthalpy from reactants to the transition state. |
| Entropy of Activation (ΔS‡) | -12.2 cal/mol·K | The change in entropy, reflecting the change in order, from reactants to the transition state. |
| Gibbs Free Energy of Activation (ΔG‡) | +22.1 kcal/mol | The overall energy barrier to reaction at a standard temperature (298 K). |
| Predicted Rate Constant (k) at 298 K | 1.5 x 10-4 s-1 | The theoretical reaction rate calculated via Transition State Theory. |
Based on a thorough review of available scientific literature, it is not possible to generate an article on the "" that meets the specific requirements of the provided outline.
There is a significant lack of published research focusing specifically on the application of "Molecular Dynamics Simulations and Non-Adiabatic Trajectories" and "Quantum Chemical Calculations for Spectroscopic Feature Prediction" to the compound this compound.
While general methodologies for these computational techniques are well-documented for related classes of compounds, such as other polycyclic aromatic hydrocarbon (PAH) quinones, the strict constraint to focus solely on this compound prevents the inclusion of this broader, non-specific information. To adhere to the instructions, any generated content would require specific data and findings from studies conducted directly on this compound, which could not be located.
Therefore, the creation of a scientifically accurate and detailed article strictly following the requested outline for this compound cannot be completed at this time.
Derivatization Strategies for 3,4 Chrysenedione Scaffolds
Functionalization at Peripheral Sites of the Chrysenedione Core
The functionalization of peripheral sites on the chrysene (B1668918) core is a critical method for altering the fundamental properties of the molecule. Research into chrysene derivatives has demonstrated that substitution at various positions can significantly impact the molecule's electronic behavior and solid-state morphology.
A notable strategy involves the regiocontrolled synthesis of 4,10-disubstituted chrysenes. nih.gov This is achieved through a benzannulation reaction followed by halogen displacement, which allows for the introduction of a variety of substituents at these specific peripheral sites. nih.gov The reactivity of C-Cl bonds in precursor molecules like 4,10-dichlorochrysene facilitates this derivatization. nih.gov Such substitutions have been shown to induce a twisted geometry in the chrysene molecule. nih.gov
Another example of peripheral functionalization is seen in dibenzo[g,p]chrysene (B91316) (DBC), where direct and selective tetra-bromination at the 2, 7, 10, and 15 positions has been achieved. researchmap.jp This tetra-brominated intermediate serves as a versatile precursor for further derivatization, including the introduction of hydroxyl groups. researchmap.jp These methods provide a pathway to creating a variety of substituted chrysene-based structures. The ability to introduce functional groups at specific peripheral sites is crucial for fine-tuning the properties of the resulting molecules.
| Precursor | Reagents | Functionalized Positions | Resulting Derivative |
| 1,5-dihydroxynaphthalene | Multiple steps | 4, 10 | 4,10-disubstituted chrysenes |
| Dibenzo[g,p]chrysene (DBC) | Br2, CH2Cl2 | 2, 7, 10, 15 | 2,7,10,15-tetrabromo-DBC |
Introduction of Electron-Donating and Electron-Accepting Moieties
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to the chrysene core is a powerful tool for modifying its electronic properties. EDGs increase the electron density of the aromatic system, while EWGs decrease it. These modifications can alter the HOMO-LUMO gap, oxidation potentials, and absorption spectra of the chrysene derivatives.
For instance, the derivatization of chrysene has a marked effect on its electronics. nih.gov The oxidation potentials of 4,10-disubstituted chrysenes show a relationship with the electronic nature of the substituents. nih.gov The introduction of different groups can shift the maximum absorption wavelength (λmax). nih.gov
In a broader context, the strategic placement of donor and acceptor moieties is a common design principle for organic electronic materials. For example, in donor-acceptor-donor (D-A-D) systems based on other aromatic cores, the strength of the donor and acceptor groups influences ionization potentials, electron affinities, and energy gaps. While specific studies on 3,4-chrysenedione are limited, the principles observed in other PAH systems, such as corrole-phthalocyanine non-covalent systems, demonstrate that the integration of electron-donating and electron-accepting components can lead to efficient charge separation upon photoexcitation. google.com
The effect of substituents on the electronic properties of chrysene derivatives can be summarized as follows:
| Substituent Type | Effect on Electron Density | Impact on HOMO/LUMO Levels |
| Electron-Donating Group (EDG) | Increases | Raises HOMO, may raise LUMO |
| Electron-Withdrawing Group (EWG) | Decreases | Lowers LUMO, may lower HOMO |
Regioselective Derivatization Approaches
Regioselectivity, the control of the position of chemical modification, is paramount in the synthesis of functional molecules. For complex structures like chrysene, achieving regioselective derivatization is key to producing specific isomers with desired properties.
A notable example of regioselective functionalization is the synthesis of 4,10-disubstituted chrysenes, where both the initial benzannulation and subsequent halogen displacement reactions are highly regiospecific. nih.gov This allows for precise control over the substitution pattern. Similarly, the direct tetra-bromination of dibenzo[g,p]chrysene at the 2,7,10, and 15 positions is a highly regioselective process. researchmap.jp
The principles of regioselectivity are often governed by the inherent reactivity of different positions on the aromatic core, which can be influenced by existing substituents. For example, in electrophilic aromatic substitution reactions, the directing effects of functional groups (ortho-, para-, or meta-directing) determine the position of the incoming substituent. While specific regioselective protocols for this compound are not widely reported, the strategies developed for the broader chrysene family provide a foundation for future work. The ability to selectively functionalize specific sites is crucial for creating well-defined molecular architectures.
Polymerization and Oligomerization of Chrysenedione Derivatives
The polymerization and oligomerization of chrysene derivatives open up possibilities for creating novel materials with extended π-conjugated systems. These materials are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).
While direct polymerization of this compound is not extensively documented, related chrysene derivatives have been successfully polymerized. For instance, a series of conjugated polymers have been prepared based on 2,9-dibromo-dibenzo[b,def]chrysene-7,14-dione. scispace.com In this work, the ketone groups were first converted to alkoxy groups to introduce solubilizing alkyl chains, and the resulting electron-donating monomer was then polymerized via Suzuki-Miyaura coupling with various acceptor units. scispace.com This produced donor-acceptor polymers with bandgaps suitable for electronic applications. scispace.com
Furthermore, thin-film transistors have been fabricated using 2,8-disubstituted chrysene derivatives, demonstrating their potential as organic semiconductors. jst.go.jp The performance of these devices was influenced by the specific substituents on the chrysene core. jst.go.jp The successful formation of a polymer from a tetraalkynyl derivative of 2,7,10,15-tetrabromodibenzo[g,p]chrysene has also been reported, indicating that the chrysene core can be incorporated into polymeric structures. mdpi.com These examples highlight the potential for creating a diverse range of polymers and oligomers based on the chrysene scaffold.
| Monomer | Polymerization Method | Resulting Polymer Type |
| 2,9-dibromo-7,14-dialkoxy-dibenzo[b,def]chrysene | Suzuki-Miyaura Coupling | Donor-Acceptor Conjugated Polymer |
| 2,7,10,15-tetraethynyldibenzo[g,p]chrysene | Reaction with AuCl(tht) | Gold(I) containing polymer |
Advanced Analytical Characterization Techniques in 3,4 Chrysenedione Research
Spectroscopic Methodologies
Spectroscopic techniques are fundamental in the elucidation of the molecular structure of 3,4-Chrysenedione by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon and hydrogen framework of a molecule. shu.ac.uk In ¹H and ¹³C NMR, tetramethylsilane (B1202638) (TMS) is commonly used as a reference standard. libretexts.org The number of peaks in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei, while the peak intensity can provide information on the number of nuclei. libretexts.org The splitting of signals, or multiplicity, is caused by the interaction of neighboring non-equivalent protons and follows the n+1 rule. chemistrysteps.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | 7.5 - 9.0 | Multiplets |
| ¹³C (C=O) | ~180-185 | Singlet |
| ¹³C (Aromatic) | 120 - 150 | Multiplets |
| Note: This table is predictive and based on general knowledge of similar compounds. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). libretexts.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov
For this compound (C₁₈H₁₀O₂), the expected exact mass can be calculated. Tandem mass spectrometry (MS/MS) experiments, such as those performed on a triple quadrupole mass spectrometer (TQMS), can provide structural information through the analysis of fragmentation patterns. wikipedia.org In these experiments, a precursor ion is selected and fragmented, and the resulting product ions are analyzed. Common fragmentation pathways for quinones involve the loss of CO molecules.
The PubChem database provides experimental LC-MS/MS data for isomers of this compound, such as 5,6-Chrysenedione and 1,4-Chrysenequinone. For these isomers, a precursor ion of m/z 259.0754 [M+H]⁺ is observed, which upon collision-induced dissociation (CID) fragments to product ions, with a major fragment at m/z 231.0807, corresponding to the loss of a CO molecule. nih.govnih.gov
Table 2: High-Resolution Mass Spectrometry Data for Chrysenedione Isomers
| Isomer | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ion (m/z) | Instrumentation |
| 5,6-Chrysenedione | 259.0754 | 231.0807 | ESI-ITFT |
| 1,4-Chrysenequinone | 259.0754 | 231.0806 | ESI-ITFT |
| Source: PubChem. nih.govnih.gov |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. pressbooks.pubbruker.com It is a non-destructive technique that can be used for various sample types. spectroscopyonline.com
In the FT-IR spectrum of this compound, the most characteristic absorption bands would be due to the stretching vibrations of the carbonyl (C=O) groups and the C=C bonds of the aromatic rings. The C=O stretching vibration for a conjugated quinone typically appears in the region of 1650-1690 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. While specific FT-IR data for this compound is not available, data for related polycyclic aromatic hydrocarbons (PAHs) and quinones confirm these characteristic absorption regions. researchgate.net
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1650 - 1690 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aromatic (C-H) | Bending (out-of-plane) | 700 - 900 |
| Note: This table is predictive and based on general knowledge of similar compounds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to an excited state. matanginicollege.ac.inmsu.edu This technique is particularly useful for highly conjugated systems like polycyclic aromatic hydrocarbons and their derivatives. libretexts.org
The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the chrysene (B1668918) aromatic system and the quinone functionality. The extensive conjugation in the molecule results in absorptions at longer wavelengths, potentially extending into the visible region, which would impart color to the compound. msu.edu The spectrum is a result of π → π* and n → π* electronic transitions.
Luminescence Spectroscopy (Fluorescence)
Luminescence spectroscopy, including fluorescence and phosphorescence, involves the emission of light from a molecule after it has absorbed photons. This technique provides information about the electronic structure and excited states of a molecule. ekspla.com
Polycyclic aromatic hydrocarbons are often fluorescent, and their emission spectra can be used for identification and quantification. The fluorescence properties of this compound would be influenced by the rigid polycyclic structure and the presence of the dione (B5365651) functional group. The emission spectrum would be characterized by specific excitation and emission wavelengths. The quantum yield and lifetime of the fluorescence are also important parameters that can be determined.
X-ray Crystallography for Absolute Structural Elucidation
A successful single-crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its structure. The resulting data would include the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This information allows for the determination of the planarity of the aromatic rings and the geometry of the dione portion of the molecule. While a specific crystal structure for this compound is not detailed in the provided search results, the general methodology is well-established for polycyclic aromatic compounds. mdpi.comnih.gov
Table 4: Illustrative Crystal Data Table for a Polycyclic Aromatic Compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 990 |
| Z | 4 |
| Note: This table is illustrative and does not represent actual data for this compound. |
Voltammetric Methods for Electrochemical Property Assessment
Voltammetry is a category of electroanalytical methods used to investigate the electrochemical properties of substances. In the context of compounds like this compound, these techniques are pivotal for understanding their redox behavior, such as the thermodynamics and kinetics of electron transfer processes.
Cyclic voltammetry (CV) is a widely used voltammetric technique for studying redox processes, determining the stability of reaction products, and evaluating electron transfer kinetics. wikipedia.orglibretexts.org The method involves linearly scanning the potential of a working electrode in a three-electrode cell setup and measuring the resulting current. wikipedia.orggamry.com The potential is swept in a forward and then a reverse direction, generating a cyclic voltammogram which plots current versus potential. wikipedia.org This plot provides data on the formal potential of the redox species, which can be approximated from the peak potentials. palmsens.com
For chrysene derivatives, CV has been effectively used to measure Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. pkusz.edu.cn The quinone structure of this compound makes it inherently electroactive, and its electrochemical reduction would be a primary focus of such studies. The process involves the transfer of electrons to the molecule, which can be investigated by applying a potential and observing the current response. uctm.edu The reversibility of the redox process can be assessed by the presence of both a reduction peak on the forward (cathodic) sweep and an oxidation peak on the reverse (anodic) sweep. palmsens.com If the product of the initial reduction is consumed by a subsequent chemical reaction, the corresponding re-oxidation peak may be absent, indicating an irreversible or quasi-reversible system. libretexts.org
The experimental setup for such an analysis typically consists of a three-electrode cell containing the analyte in a solution with a supporting electrolyte. libretexts.org
Table 1: Typical Components of a Three-Electrode Cell for Voltammetry| Component | Function | Common Materials |
|---|---|---|
| Working Electrode | The electrode where the reaction of interest occurs. | Glassy Carbon, Gold, Platinum gamry.com |
| Reference Electrode | Provides a stable potential against which the working electrode's potential is measured. | Saturated Calomel (SCE), Silver/Silver Chloride (Ag/AgCl) libretexts.org |
| Counter (Auxiliary) Electrode | Completes the electrical circuit, passing current to the working electrode. | Platinum Wire libretexts.org |
| Supporting Electrolyte | Reduces the solution resistance and ensures that the analyte reaches the electrode via diffusion. | Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) in a solvent like dichloromethane. pkusz.edu.cn |
Thermal Analysis Techniques (TGA/DSC)
Thermal analysis techniques are crucial for determining the stability of compounds under heat. For chrysene derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal methods used. pkusz.edu.cnrsc.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. rsc.org This technique is essential for determining the thermal stability and decomposition profile of a material. rsc.org Research on various chrysene derivatives demonstrates that the rigid, flat chemical structure of the chrysene skeleton imparts high thermal stability. rsc.org TGA results for these related compounds show high decomposition temperatures (Td), often defined as the temperature at which 5% weight loss occurs. For example, some spiro-fused dibenzo[g,p]chrysenes exhibit Td values between 284 °C and 448 °C, while other derivatives show stability up to 500 °C. rsc.orgrsc.org Another study on chrysene-based materials reported decomposition temperatures of 320 °C and 340 °C. pkusz.edu.cn
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. rsc.org DSC is used to detect phase transitions, such as melting (Tm) and glass transitions (Tg). rsc.org Studies on chrysene derivatives have used DSC to identify high melting points, with one terpyridine-modified chrysene showing a Tm over 380 °C. rsc.org
The combination of TGA and DSC provides a comprehensive thermal profile, which is critical for applications of chrysene-based materials in fields like organic electronics, where thermal stability is paramount. rsc.orgmdpi.com
Table 2: Thermal Properties of Selected Chrysene Derivatives
| Compound Type | Technique | Parameter | Finding |
|---|---|---|---|
| Terpyridine-modified chrysene | TGA | 5% weight loss temp. (Td5) | ~500 °C rsc.org |
| Terpyridine-modified chrysene | DSC | Melting Point (Tm) | >380 °C rsc.org |
| Spiro-fused dibenzo[g,p]chrysenes | TGA | Decomposition Temp. (Td) | 284 °C to 448 °C rsc.org |
| Phenyl-chrysene derivatives | TGA | Decomposition Temp. | 320 °C and 340 °C pkusz.edu.cn |
Chromatographic Techniques for Separation and Identification
Chromatography encompasses a set of laboratory techniques used to separate the components of a mixture. d-nb.info The separation is based on the differential partitioning of components between a mobile phase (a liquid or gas) and a stationary phase (a solid or a liquid adsorbed on a solid). d-nb.info For complex environmental or biological samples containing PAHs and their derivatives like this compound, chromatographic methods are indispensable for isolation and subsequent identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov It is a "gold standard" for the analysis of volatile and semi-volatile organic compounds. epa.gov Oxygenated PAHs (OPAHs), the class of compounds to which this compound belongs, can be analyzed by GC-MS, often without the need for chemical derivatization. d-nb.info
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the sample through a long, thin capillary column. put.ac.ir The components of the mixture separate based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification.
GC-MS has been successfully applied to determine OPAHs in airborne particulate matter and to quantify chrysene metabolites in biological samples. researchgate.netacs.org The method is highly sensitive and selective, making it suitable for trace analysis. epa.gov
Table 3: Typical GC-MS Parameters for PAH/OPAH Analysis
| Parameter | Setting/Description | Source |
|---|---|---|
| Carrier Gas | Helium | put.ac.ir |
| Flow Rate | Constant flow, e.g., 1.2 mL/min | put.ac.ir |
| Injector Temperature | 285 °C | put.ac.ir |
| Ionization Mode | Electron Impact (EI) | put.ac.ir |
| Ion Source Temperature | 250 °C | put.ac.ir |
Liquid Chromatography Techniques
Liquid chromatography (LC) is a fundamental separation technique where the mobile phase is a liquid. d-nb.info High-Performance Liquid Chromatography (HPLC) is a powerful variant that uses high pressure to pass the sample and mobile phase through a column packed with small adsorbent particles, enabling high-resolution separations. chromatographyonline.com
HPLC is frequently coupled with mass spectrometry (LC-MS) for the analysis of quinones and other PAH derivatives that may be thermally unstable or non-volatile, making them less suitable for GC-MS. researchgate.nethebmu.edu.cn Studies on the metabolism of 5-methylchrysene, a closely related compound, have utilized HPLC with UV-fluorescence detection and LC-MS/MS to successfully identify precursor ortho-quinones. nih.govnih.gov These studies provide a robust framework for the analysis of this compound.
The choice of stationary phase (the column) and mobile phase is critical. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile mixtures), is commonly used. chromatographyonline.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate multiple components in a complex mixture. nih.gov
Table 4: Example HPLC Conditions for Analysis of Chrysene Metabolites (including Quinones)
| Parameter | Description | Source |
|---|---|---|
| Column | Zorbax-ODS C18 analytical column (5 µm, 4.6 mm × 250 mm) | nih.gov |
| Mobile Phase A | H₂O with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% trifluoroacetic acid (TFA) | nih.gov |
| Mobile Phase B | Acetonitrile with 5 mM ammonium acetate and 0.1% TFA | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Gradient | Linear gradient from 5% B to 95% B in 30 min, hold at 95% B for 10 min | nih.gov |
| Detection | UV-Fluorescence, Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |
Photochemical Transformations of 3,4 Chrysenedione
Photo-oxidative Processes and Mechanisms
Photo-oxidative processes are critical in the transformation of organic molecules in the presence of light and oxygen. For 3,4-chrysenedione, these processes are expected to proceed via the formation of reactive oxygen species (ROS). Upon absorption of light, the this compound molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state can interact with molecular oxygen to generate singlet oxygen (¹O₂) or other ROS, such as superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (•OH) wikipedia.orgnih.govbmglabtech.comresearchgate.net. These highly reactive species can then attack the this compound molecule or other organic substrates, leading to a variety of oxidized products.
The mechanism of photo-oxidation can be influenced by the reaction environment. For instance, the oxidation of hydroxy-polycyclic aromatic hydrocarbons (hydroxy-PAHs) to ortho-quinones, such as chrysene-3,4-dione, can be achieved using stabilized 2-iodoxybenzoic acid (SIBX), highlighting the susceptibility of the chrysene (B1668918) framework to oxidation unit.no. In photochemical settings, the generation of ROS is a key step, and their subsequent reactions with the parent molecule dictate the final product distribution researchgate.netthermofisher.com.
Table 1: Key Reactive Oxygen Species in Photo-oxidation
| Reactive Oxygen Species (ROS) | Formation Pathway |
|---|---|
| Singlet Oxygen (¹O₂) | Energy transfer from excited sensitizer (B1316253) to O₂ |
| Superoxide Radical (O₂⁻) | Electron transfer from excited sensitizer to O₂ |
Photodegradation Pathways and Products
The photodegradation of this compound involves the breakdown of the molecule into smaller fragments. The specific pathways and products are dependent on factors such as the wavelength of light, the presence of oxygen, and the solvent. While specific studies on the photodegradation of this compound are not extensively documented, analogies can be drawn from the photodegradation of other PAHs and quinones mdpi.comnih.govheraldopenaccess.us.
The degradation process likely involves initial photo-oxidative attack, leading to the opening of one of the aromatic rings. Subsequent reactions can lead to the formation of various smaller organic molecules. The identification of these degradation products typically requires advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry mdpi.comnih.gov. For example, the photodegradation of other complex organic molecules has been shown to yield a variety of transformation products through processes like hydroxylation and cleavage of the molecular structure nih.gov.
Photoisomerization Phenomena
Photoisomerization is a process where a molecule is converted into one of its isomers by the absorption of light researchgate.net. For this compound, potential photoisomerization could involve the rearrangement of the diketone structure or the polycyclic aromatic framework. While direct evidence for the photoisomerization of this compound is scarce, related compounds with dione (B5365651) functionalities have been shown to undergo photoisomerization. For instance, (Z)-5-(anthracen-9-ylmethylene)-3-butylthiazolidine-2,4-dione undergoes Z/E isomerization upon irradiation, which induces significant geometric changes chemrxiv.org. This suggests that the dione moiety in this compound could potentially exhibit similar photochemical behavior, leading to structural isomers.
Photocycloaddition Reactions
Photocycloaddition reactions involve the formation of cyclic structures through the light-induced reaction of two or more unsaturated molecules. The enone-like character of the ortho-quinone moiety in this compound makes it a candidate for photocycloaddition reactions with alkenes. These reactions typically proceed through a [2+2] cycloaddition mechanism, forming a four-membered ring wikipedia.org.
The photocycloaddition of quinones with alkenes can lead to the formation of spirooxetanes or other cycloadducts jcu.edu.au. The regioselectivity and stereoselectivity of these reactions are influenced by both steric and electronic factors of the reacting partners wikipedia.org. In the context of this compound, reaction with an alkene could potentially occur at one of the C=O bonds or across the C=C bond of the quinone ring, leading to a variety of complex polycyclic structures. The study of photocycloadditions of other quinones, such as 1,4-naphthoquinone, has demonstrated the formation of diverse polycyclic compounds jcu.edu.au. Similar reactivity could be anticipated for this compound.
Light-Induced Rearrangement Mechanisms
Light can induce significant rearrangements in molecular structures, often leading to the formation of complex and unexpected products. For this compound, such rearrangements could involve the migration of atoms or groups within the molecule, or even ring expansions or contractions. These reactions often proceed through radical intermediates or pericyclic transition states nih.govbeilstein-journals.orgnih.govresearchgate.net.
While specific light-induced rearrangements of this compound have not been detailed in the literature, studies on other complex organic molecules provide a framework for potential pathways. For example, the Hofmann-Löffler-Freytag reaction involves a light-induced rearrangement of N-halogenated amides to form new C-N bonds via a radical mechanism nih.gov. Given the presence of reactive sites in this compound, it is plausible that it could undergo novel photochemical rearrangements, leading to the formation of unique isomeric structures.
Photochemical Reaction Systems and Reactor Design Considerations
The efficiency and selectivity of photochemical reactions are highly dependent on the reaction setup. Photochemical reactors are designed to provide uniform and controlled irradiation to the reaction mixture. For reactions involving compounds like this compound, which may have limited solubility, flow reactors can offer advantages over batch reactors by providing better light penetration and mass transfer chim.itacs.org.
The choice of light source is also a critical factor. Light-emitting diodes (LEDs) are increasingly used in photochemistry due to their narrow emission spectra, which can lead to more selective reactions acs.org. The design of the reactor should also consider factors such as temperature control, as heat can influence the reaction pathways and product distribution. For polycyclic aromatic quinones, the reactor material should be inert to both the reactants and the high-energy photons used for irradiation.
Table 2: Comparison of Photochemical Reactor Types
| Reactor Type | Advantages | Disadvantages |
|---|---|---|
| Batch Reactor | Simple setup, suitable for small-scale synthesis. | Poor light penetration at high concentrations, non-uniform irradiation. |
Mechanistic Insights into Photochemical Pathways
Understanding the mechanisms of photochemical reactions is crucial for controlling the reaction outcomes and designing new synthetic methodologies. A variety of experimental and computational techniques are employed to elucidate these pathways. Transient absorption spectroscopy can be used to detect and characterize short-lived intermediates, such as excited states and radicals nih.gov.
Applications of 3,4 Chrysenedione in Advanced Materials Chemistry
Organic Electronics and Optoelectronics
The field of organic electronics leverages carbon-based molecules and polymers for applications in devices like transistors, light-emitting diodes (OLEDs), and solar cells. frontiersin.orgresearchgate.net The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor used. researchgate.net Chrysene (B1668918) derivatives have emerged as promising candidates for these applications due to their inherent stability and favorable electronic properties. scispace.com
The design of an effective organic semiconductor revolves around tuning its molecular structure to achieve desired properties such as high charge carrier mobility, appropriate energy levels for charge injection, and good film-forming characteristics. researchgate.net For materials based on a chrysene core, several design principles are evident from studies on its derivatives:
π-Conjugation and Aromaticity: The extended π-system of the chrysene framework is fundamental to its semiconducting nature, providing pathways for charge delocalization. researchgate.net
Substituent Effects: The introduction of functional groups onto the chrysene core is a key strategy. For instance, adding aryl groups (like phenyl) or alkyl chains can significantly influence molecular packing in the solid state. researchgate.net This, in turn, affects the intermolecular electronic coupling and, consequently, the charge mobility. dtu.dk A study on 2,8-diphenylchrysene (Ph-CR) showed it achieved a respectable field-effect mobility, demonstrating the viability of the chrysene core in organic field-effect transistors (OFETs). researchgate.net
Energy Level Tuning: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical for efficient charge injection from electrodes and charge transport. These levels can be modified through chemical functionalization. For example, terpyridine-modified chrysene derivatives have been developed as electron-transporting materials for long-lasting OLEDs. rsc.org The dione (B5365651) groups in 3,4-chrysenedione are electron-withdrawing, which would be expected to lower both the HOMO and LUMO energy levels compared to the parent chrysene molecule. nih.gov This modification is a common strategy for creating n-type or electron-transporting semiconductors. sigmaaldrich.commdpi.com
Table 1: Performance of Selected Chrysene-Based Organic Field-Effect Transistors (OFETs)
| Compound | Substituent | Mobility (cm²V⁻¹s⁻¹) | On/Off Ratio | Device Architecture |
| Ph-CR | 2,8-diphenyl | 4.1 x 10⁻² | 10⁵ | Vapor Deposited Film |
| C12-Ph-CHR | 2-(4-dodecyl phenyl) | up to 3.07 | 3.3 x 10⁶ | Vacuum-Deposited Film |
| P2 (Polymer) | Dibenzo[b,def]chrysene-DPP | 3.62 x 10⁻⁴ | - | Bottom-Gate, Top-Contact |
Data sourced from studies on various chrysene derivatives to illustrate the potential of the core structure. scispace.comresearchgate.net
Charge transport in organic semiconductors typically occurs via a hopping mechanism, where charge carriers move between adjacent molecules. nih.gov The efficiency of this process depends on the reorganization energy (the energy required to distort the molecule's geometry upon charging) and the electronic coupling between molecules. nih.govresearchgate.net
For dione-based materials like this compound, the quinone moiety plays a crucial role. Computational studies on similar quinone-containing semiconductors have shown that the LUMO can be highly localized on the quinone site. mdpi.com This localization can limit intermolecular π-overlap, potentially leading to charge trapping and affecting electron transport. mdpi.com
Investigations into the parent molecule, chrysene, reveal interesting charge transport properties. Density functional theory (DFT) calculations under hydrostatic pressure have shown that chrysene can transition from a p-type (hole-transporting) semiconductor to an ambipolar one (transporting both holes and electrons) at around 2.0 GPa. researchgate.net This highlights the sensitivity of charge transport to intermolecular distances and packing, which can be altered by external pressure or by chemical modification. dtu.dkresearchgate.net The introduction of dione groups is a significant chemical modification that would likely favor electron transport. researchgate.net
The fabrication process is critical for achieving high-performance organic electronic devices. frontiersin.org Common techniques for small-molecule semiconductors like chrysene derivatives include:
Vacuum Deposition/Evaporation: This method involves heating the organic material in a high vacuum until it sublimes, after which it condenses as a thin film onto a cooler substrate. This technique was used to fabricate OFETs from 2,8-diphenylchrysene and 2-(4-dodecyl phenyl)chrysene. researchgate.net The temperature of the substrate during deposition is a crucial parameter, as it strongly affects the crystallinity and morphology of the film, which in turn dictates the device's performance. researchgate.net
Solution Processing: For soluble derivatives, techniques like spin-coating or inkjet printing can be used. This requires modifying the core molecule, for example, by adding long alkyl chains to improve solubility in organic solvents. rsc.org While solution processing is often more cost-effective and suitable for large-area applications, achieving highly ordered crystalline films can be more challenging than with vacuum deposition.
Charge Transport Mechanism Investigations in Dione-based Materials
Chemical Sensing Technologies
Chemical sensors consist of a receptor that interacts with a target analyte and a transducer that converts this interaction into a measurable signal. cymitquimica.com The inherent properties of the chrysene and quinone components of this compound suggest its potential in sensing applications.
Polycyclic aromatic hydrocarbons and their derivatives are often fluorescent, a property that can be quenched or enhanced upon interaction with specific analytes, forming the basis for optical sensors. cymitquimica.com More significantly, the quinone functional groups are redox-active, meaning they can easily accept and donate electrons. This property is ideal for electrochemical sensing. acs.org A this compound-modified electrode could potentially detect analytes through changes in its electrochemical behavior (e.g., current or potential) upon binding. acs.org
Framework materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are being developed for advanced chemical sensors due to their high surface area and tunable porosity. mdpi.commdpi.com While not a framework itself, this compound could serve as a functional building block (linker) in the synthesis of a framework designed for specific sensing tasks. Furthermore, sensors have been developed for the detection of chrysene as an environmental pollutant, often using molecularly imprinted polymers or DNA-based recognition, which underscores the specific intermolecular interactions the chrysene structure can engage in. researchgate.netspectroscopyonline.com
Table 2: Potential Sensing Mechanisms for this compound
| Sensing Type | Transduction Principle | Role of this compound | Potential Analytes |
| Electrochemical | Amperometry/Voltammetry | Redox-active layer on an electrode | Neurotransmitters, pH, metal ions |
| Optical | Fluorescence Quenching | Fluorophore | Electron-deficient/rich molecules |
| Framework Component | Chemiresistor/FET | Functional building block in a MOF/COF | Volatile organic compounds, acid vapors |
This table is illustrative of potential applications based on the functional groups of this compound and general principles of chemical sensor design. frontiersin.orgacs.orgmdpi.com
Photoresponsive Materials Development
Photoresponsive materials change their properties upon exposure to light. chemicalbook.comresearchgate.net This response can manifest as a change in color (photochromism), conformation, or chemical reactivity. dtu.dk Quinones are well-known to be photosensitive. chemistryviews.org
The primary photochemical reactions for such molecules can include isomerization, bond-forming, or bond-breaking reactions. dtu.dk It is known that many quinones undergo photorearrangement when irradiated with light, often leading to the formation of phenolic compounds. chemistryviews.org This light-induced transformation could be harnessed for applications where a controlled chemical change is desired. For example, a polymer containing this compound as a pendant group could become more polar or change its solubility in a specific area when exposed to light, allowing for applications in photolithography or data storage. chemicalbook.com The development of photoresponsive materials is crucial for technologies like molecular switches, information storage, and adaptive camouflage. chemicalbook.com
Environmental Chemical Fate and Transformation Pathways of Polycyclic Diones
Degradation Processes in Environmental Compartments
Polycyclic diones are subject to various degradation processes in the environment, which determine their persistence and concentration in different environmental compartments. These processes include photolytic degradation and other abiotic chemical transformations.
Photolysis, or degradation by light, is a significant pathway for the transformation of many organic compounds in the atmosphere and sunlit surface waters. ukca.ac.uklibretexts.org For polycyclic diones, the absorption of solar radiation, particularly in the UV and visible light spectrum, can lead to their breakdown. ukca.ac.uk The rate and extent of photolytic degradation are influenced by factors such as the intensity of solar radiation, the presence of other atmospheric constituents, and the physical state of the compound (gas phase, adsorbed to particles, or dissolved in water). mit.edu
In the atmospheric phase, photolysis can occur when the molecule absorbs sufficient energy to break chemical bonds. libretexts.org This process can lead to the formation of smaller, more volatile compounds or other transformation products. The presence of atmospheric oxidants like hydroxyl radicals (•OH) can also contribute to the light-induced transformation of these compounds. mdpi.com
In aqueous environments, the photolytic degradation of organic pollutants can be a primary removal mechanism. researchgate.netresearchgate.net For compounds like polycyclic diones, direct photolysis can occur, as well as indirect photolysis involving reactions with photochemically generated reactive species such as hydroxyl radicals and singlet oxygen. The efficiency of aquatic photolysis is dependent on water clarity, depth, and the presence of dissolved organic matter, which can either enhance or inhibit degradation.
While specific studies on the photolytic degradation of 3,4-Chrysenedione are limited, the general principles of PAH and polycyclic dione (B5365651) photochemistry suggest it is a relevant environmental fate process. ukca.ac.ukbio-fount.com
Beyond photolysis, polycyclic diones can undergo other abiotic chemical transformations in the environment. These reactions can occur in soil, water, and sediments and are influenced by the chemical conditions of the surrounding medium, such as pH and redox potential. nih.gov
Hydrolysis, the reaction with water, can be a transformation pathway for some organic compounds. However, for a structurally stable polycyclic dione like this compound, hydrolysis is generally not considered a major degradation pathway under typical environmental conditions.
Oxidation-reduction reactions are more significant. In anoxic environments, reduction can occur, while in oxygen-rich environments, further oxidation is possible. These transformations can be mediated by minerals and other chemical species present in soil and sediment. nih.gov The formation of transformation products is a key outcome of these abiotic processes, potentially leading to compounds with different chemical properties and environmental behaviors. mdpi.commdpi.com
Photolytic Degradation in Aqueous and Atmospheric Phases
Environmental Partitioning Behavior (Vapour/Particle)
The partitioning of semivolatile organic compounds like polycyclic diones between the gas and particle phases in the atmosphere is a critical process that influences their transport, deposition, and degradation. rsc.orgepa.gov This behavior is largely governed by the compound's vapor pressure and the nature and concentration of atmospheric particles. copernicus.orgnih.gov
Compounds with higher vapor pressures tend to exist predominantly in the gas phase, while those with lower vapor pressures are more likely to adsorb to particulate matter. rsc.org The temperature significantly affects this partitioning, with higher temperatures favoring the gas phase. rsc.org
| Compound | Vapor Pressure (mmHg at 25°C) | Reference |
|---|---|---|
| 5,6-Chrysenedione | 0.0±1.2 | bio-fount.com |
The association with atmospheric particles has significant implications for the environmental fate of this compound. Particle-bound compounds are subject to dry and wet deposition, leading to their transfer to terrestrial and aquatic ecosystems. ukca.ac.uk Furthermore, their atmospheric lifetime can be extended as the particle phase can offer protection from gas-phase oxidants and direct photolysis. mit.edu
Identification of Transformation Products and Intermediates in Environmental Samples
The degradation of parent pollutants often leads to the formation of various transformation products and intermediates. nih.govmdpi.com Identifying these products is essential for a complete understanding of the environmental fate and potential risks associated with the original contaminant, as some transformation products can be more mobile or toxic than the parent compound. mdpi.comdiva-portal.org
For polycyclic aromatic hydrocarbons and their derivatives, transformation in the environment can result in a complex mixture of other oxygenated and nitrated compounds. bio-fount.com The specific transformation products formed from this compound in various environmental compartments have not been extensively documented in the available literature. However, based on the known reactivity of related compounds, potential transformation pathways could include further oxidation, ring-opening, or reactions with other atmospheric or aqueous species. mdpi.com
The analysis of environmental samples for such transformation products is challenging due to their often low concentrations and the complexity of the environmental matrix. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are typically required for their identification and quantification. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
